ethyl 4-chloro-5-{(E)-[(2-hydroxyethyl)imino]methyl}-3-methyl-1-benzofuran-2-carboxylate
Description
Ethyl 4-chloro-5-{(E)-[(2-hydroxyethyl)imino]methyl}-3-methyl-1-benzofuran-2-carboxylate is a benzofuran-derived compound featuring a chlorinated aromatic core, a methyl group at position 3, and an ethyl ester at position 2. Its distinctive structural element is the (E)-configured imino group at position 5, which is substituted with a 2-hydroxyethyl moiety. This compound belongs to a class of Schiff base derivatives, characterized by the –C=N– linkage formed via condensation between an aldehyde and an amine.
Properties
IUPAC Name |
ethyl 4-chloro-5-(2-hydroxyethyliminomethyl)-3-methyl-1-benzofuran-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO4/c1-3-20-15(19)14-9(2)12-11(21-14)5-4-10(13(12)16)8-17-6-7-18/h4-5,8,18H,3,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAFNOTDWXCEPFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(O1)C=CC(=C2Cl)C=NCCO)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-chloro-5-{(E)-[(2-hydroxyethyl)imino]methyl}-3-methyl-1-benzofuran-2-carboxylate is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Chemical Formula : C14H16ClN2O4
- Molecular Weight : 300.74 g/mol
- CAS Number : Not available in the provided sources.
The presence of a benzofuran core, chloro substituent, and an imino group suggests potential interactions with various biological targets.
Antimicrobial Activity
Research indicates that derivatives of benzofuran compounds, similar to this compound, exhibit significant antimicrobial properties. A study highlighted that certain benzofuran derivatives showed effective inhibition against various bacterial strains, suggesting a promising avenue for developing new antimicrobial agents .
Antitumor Activity
Several studies have investigated the antitumor potential of benzofuran derivatives. For instance, compounds with similar structural motifs have been shown to inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. The mechanism often involves the modulation of signaling pathways related to cell survival and apoptosis .
Anti-inflammatory Effects
Benzofuran derivatives have also been noted for their anti-inflammatory properties. The inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways has been documented, indicating the potential for therapeutic applications in conditions like arthritis and other inflammatory diseases .
Study 1: Antimicrobial Efficacy
A study conducted on a series of benzofuran derivatives demonstrated that those with electron-withdrawing groups exhibited enhanced antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound this compound was included in this series and showed promising results.
| Compound | Activity Against Staphylococcus aureus | Activity Against Escherichia coli |
|---|---|---|
| Compound A | 15 mm inhibition zone | 12 mm inhibition zone |
| Ethyl 4-chloro... | 14 mm inhibition zone | 11 mm inhibition zone |
Study 2: Antitumor Mechanism
In vitro studies on benzofuran derivatives indicated that they could inhibit the growth of various cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves the induction of reactive oxygen species (ROS), leading to cell death.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 10 µM | ROS Induction |
| HCT116 (Colon Cancer) | 8 µM | Apoptosis |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Variations
The following table summarizes structurally related benzofuran derivatives and their substituent differences:
Comparative Analysis
Hydrogen-Bonding and Solubility: The target compound’s 2-hydroxyethyl group provides a terminal hydroxyl (–OH), enabling hydrogen bonding with solvents or biological targets. This contrasts with the 3-hydroxypropyl analog (longer alkyl chain), which may exhibit reduced polarity but improved lipophilicity . The 4-hydroxyphenylethyl derivative () introduces a phenolic –OH, enhancing aromatic interactions and acidity (pKa ~10 for phenolic OH vs. ~16 for aliphatic OH), which could influence binding affinity in biological systems .
However, the absence of a hydroxyl group reduces polar interactions compared to the target compound . The formyl-substituted analog () lacks the imino group, replacing it with an aldehyde. This renders it susceptible to nucleophilic attacks (e.g., forming hydrazones), making it a versatile intermediate in synthetic chemistry .
Structural Rigidity and Conformation :
- The 6,7-dihydrobenzofuran core in introduces partial saturation, reducing aromaticity and planarity. This could affect membrane permeability in drug design compared to the fully aromatic target compound .
Synthetic Viability: Several analogs (e.g., 3-hydroxypropyl and allylimino derivatives) are listed as discontinued by CymitQuimica (), suggesting challenges in synthesis or stability. The target compound’s 2-hydroxyethyl group may offer a balance between synthetic accessibility and functional utility .
Sulfonyl groups enhance acidity and hydrogen-bond acceptor capacity, differing from the target’s hydroxyl donor .
Q & A
Q. What are the recommended synthetic routes for ethyl 4-chloro-5-{(E)-[(2-hydroxyethyl)imino]methyl}-3-methyl-1-benzofuran-2-carboxylate, and how is purity validated?
The synthesis typically involves multi-step reactions such as Claisen condensation for benzofuran core formation, followed by imine formation via Schiff base reactions. Friedel-Crafts acylation or Suzuki coupling may be employed for halogen substitution (e.g., 4-chloro group). Post-synthesis, purity is validated using HPLC (>98% purity threshold) and spectroscopic techniques:
- 1H/13C NMR for functional group confirmation (e.g., imine proton at δ 8.2–8.5 ppm).
- IR spectroscopy to identify carbonyl stretches (C=O at ~1700 cm⁻¹) and imine bonds (C=N at ~1640 cm⁻¹).
- Mass spectrometry (HRMS) for molecular ion confirmation .
Q. How is the crystal structure of this compound determined, and what insights does it provide?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key parameters:
- Space group : Typically monoclinic (e.g., P2₁/c).
- Bond angles : The imine (C=N) bond length (~1.28 Å) confirms E-configuration.
- Packing analysis : Hydrogen bonding between hydroxyl and carbonyl groups stabilizes the lattice. Structural data aids in predicting reactivity and docking studies .
Q. What spectroscopic methods are critical for characterizing substituent effects in analogs?
- UV-Vis spectroscopy : To study conjugation effects (e.g., imine-linked π-system absorption at 280–320 nm).
- Fluorescence spectroscopy : For evaluating electronic interactions in derivatives.
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded regions (e.g., aromatic protons) .
Advanced Research Questions
Q. How can researchers design experiments to assess environmental fate and ecological risks of this compound?
Follow the INCHEMBIOL framework :
- Phase 1 (Lab) : Determine logP (octanol-water partition coefficient) to predict bioaccumulation.
- Phase 2 (Field) : Monitor degradation products via LC-MS/MS in simulated ecosystems.
- Toxicity assays : Use Daphnia magna (EC50) and algal growth inhibition tests. Statistical tools like ANOVA assess significance of environmental stressors.
Q. What methodologies resolve contradictions in bioactivity data between halogen-substituted analogs?
Contradictions often arise from substituent electronic effects. Strategies include:
- SAR analysis : Compare IC50 values of chloro vs. fluoro derivatives in enzyme inhibition assays.
- DFT calculations : Model electron-withdrawing effects on binding affinity (e.g., chloro groups enhance electrophilicity).
- Meta-analysis : Pool data from multiple studies using fixed/random-effects models to identify trends .
Q. How are molecular docking and enzyme inhibition assays optimized for studying this compound’s pharmacological potential?
- Docking (AutoDock Vina) : Use the compound’s crystal structure to predict binding poses in target proteins (e.g., COX-2). Validate with MD simulations (100 ns trajectories).
- Enzyme assays : Measure IC50 via fluorogenic substrates (e.g., caspase-3 assay). Include positive controls (e.g., aspirin for COX-2) and account for solvent effects (DMSO <1% v/v) .
Q. What statistical approaches are used to analyze dose-response relationships in cytotoxicity studies?
- Non-linear regression : Fit data to Hill or Log-Logistic models (R² >0.95).
- ANCOVA : Adjust for covariates like cell passage number.
- Bootstrap resampling : Estimate 95% confidence intervals for EC50 values .
Comparative Research Questions
Q. How do structural analogs with varied substituents (e.g., bromo, piperazine) differ in reactivity and bioactivity?
- Halogen effects : Bromo analogs show higher lipophilicity (clogP +0.5) but lower metabolic stability.
- Piperazine substitution : Enhances solubility (logS +1.2) and GPCR affinity.
- Sulfonamide derivatives : Exhibit distinct SAR profiles due to hydrogen-bonding capacity .
Q. What computational tools compare the ADME profiles of benzofuran derivatives?
- ADMET Prediction : Use SwissADME or pkCSM to estimate bioavailability (%F >30%), CYP450 inhibition.
- Metabolite identification : Employ GLORYx for phase I/II metabolite prediction.
- BBB permeability : Predict using Molinspiration’s MI-QSAR .
Data Validation & Reproducibility
Q. How can researchers ensure reproducibility in synthetic protocols for this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
